1-Chloro-3-ethoxy-5-nitro-2-propoxybenzene
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Overview
Description
1-Chloro-3-ethoxy-5-nitro-2-propoxybenzene is a chemical compound belonging to the class of nitrobenzenes. It is characterized by its molecular formula C11H14ClNO4 and a molecular weight of 259.69 g/mol . This compound is utilized in various fields, including medical research, environmental research, and industrial applications.
Preparation Methods
The synthesis of 1-Chloro-3-ethoxy-5-nitro-2-propoxybenzene typically involves multiple steps, starting from benzene derivatives. The synthetic route generally includes:
Nitration: Introducing a nitro group (-NO2) to the benzene ring.
Chlorination: Adding a chlorine atom to the benzene ring.
Alkylation: Introducing ethoxy (-OCH2CH3) and propoxy (-OCH2CH2CH3) groups to the benzene ring.
These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-Chloro-3-ethoxy-5-nitro-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The ethoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, palladium on carbon (Pd/C) for reduction, and potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-ethoxy-5-nitro-2-propoxybenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Chloro-3-ethoxy-5-nitro-2-propoxybenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Chloro-3-ethoxy-5-nitro-2-propoxybenzene can be compared with other nitrobenzene derivatives, such as:
1-Chloro-2-ethoxy-5-nitro-3-propoxybenzene: Similar structure but different substitution pattern on the benzene ring.
1-Chloro-4-ethoxy-2-nitrobenzene: Lacks the propoxy group, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-chloro-3-ethoxy-5-nitro-2-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4/c1-3-5-17-11-9(12)6-8(13(14)15)7-10(11)16-4-2/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYBLMQYGVLOQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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